molecular formula C9H9BrO2 B2924202 5-Bromo-4-methoxy-2-methylbenzaldehyde CAS No. 1208795-91-8

5-Bromo-4-methoxy-2-methylbenzaldehyde

Cat. No. B2924202
CAS RN: 1208795-91-8
M. Wt: 229.073
InChI Key: CVWXXVBSCRRCFA-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-2-methylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO2 . It is a solid substance and is used as a reactant in various chemical reactions .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions . It has been used as a reactant in Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, and Imination and oxidative heterocyclization / carbonylation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrO2/c1-6-3-9 (12-2)7 (5-11)4-8 (6)10/h3-5H,1-2H3 . The molecular weight of the compound is 229.07 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is used in Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, and Imination and oxidative heterocyclization / carbonylation .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 229.07 . The compound is stored at a temperature of 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

5-bromo-4-methoxy-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-9(12-2)8(10)4-7(6)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWXXVBSCRRCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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